molecular formula C5H9NO4 B12058875 2-amino(1,2,3,4,5-13C5)pentanedioic acid

2-amino(1,2,3,4,5-13C5)pentanedioic acid

Cat. No.: B12058875
M. Wt: 152.09 g/mol
InChI Key: WHUUTDBJXJRKMK-CVMUNTFWSA-N
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Description

2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled variant of the naturally occurring amino acid, glutamic acid. The compound is isotopically enriched with carbon-13 at all five carbon positions, making it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopic label without significant loss of yield.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process is optimized to maximize yield and purity while minimizing costs. Techniques such as gas-phase reactions and the use of labeled carbon sources are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2-amino(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Used in diagnostic imaging and as a tracer in metabolic studies.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic label allows researchers to track the compound through various metabolic processes, providing insights into molecular interactions and transformations. The molecular targets and pathways involved include amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-phosphonopentanoic acid: Another derivative of glutamic acid with a phosphonate group.

    2-amino-4-methylpentanoic acid: A derivative with a methyl group at the fourth carbon position.

Uniqueness

2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its complete isotopic labeling with carbon-13, which provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy. This makes it particularly valuable in detailed structural and metabolic studies.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

152.09 g/mol

IUPAC Name

2-amino(1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1

InChI Key

WHUUTDBJXJRKMK-CVMUNTFWSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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